molecular formula C100H169F3N28O24S3 B10829663 H-Lys-Lys-Met-Met-Lys-Lys-Gly-Gly-Lys-Phe-Gly-Thr-Phe-Met-Ala-Ile-Gly-Gly-Ile-Arg-OH.TFA

H-Lys-Lys-Met-Met-Lys-Lys-Gly-Gly-Lys-Phe-Gly-Thr-Phe-Met-Ala-Ile-Gly-Gly-Ile-Arg-OH.TFA

Cat. No.: B10829663
M. Wt: 2300.8 g/mol
InChI Key: ODSLLZBJJIALDP-JWTDGOCASA-N
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Description

AMPR-22 (trifluoroacetate salt) is a synthetic antimicrobial peptide derived from the mitochondrial cation channel reactive oxygen species modulator 1. It is known for its activity against various bacterial strains, including Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, Pseudomonas aeruginosa, and carbapenem-resistant Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

AMPR-22 (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is achieved by treating the synthesized peptide with trifluoroacetic acid, which cleaves the peptide from the resin and simultaneously forms the trifluoroacetate salt .

Industrial Production Methods

In industrial settings, the production of AMPR-22 (trifluoroacetate salt) follows a similar solid-phase peptide synthesis approach but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

AMPR-22 (trifluoroacetate salt) primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions due to the presence of amino acid residues like methionine and cysteine .

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the AMPR-22 peptide itself, with potential modifications depending on the specific reactions it undergoes .

Scientific Research Applications

AMPR-22 (trifluoroacetate salt) has a wide range of scientific research applications:

Mechanism of Action

AMPR-22 (trifluoroacetate salt) exerts its antimicrobial effects by increasing the permeability of bacterial outer membranes, leading to ATP leakage and cell death. It targets the mitochondrial cation channel reactive oxygen species modulator 1, which plays a role in regulating reactive oxygen species levels within cells .

Properties

Molecular Formula

C100H169F3N28O24S3

Molecular Weight

2300.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C98H168N28O22S3.C2HF3O2/c1-10-58(3)80(94(144)112-54-76(129)109-56-78(131)124-81(59(4)11-2)95(145)121-72(97(147)148)38-28-47-107-98(105)106)126-83(133)60(5)113-87(137)69(39-48-149-7)120-93(143)74(52-63-31-16-13-17-32-63)123-96(146)82(61(6)127)125-79(132)57-111-86(136)73(51-62-29-14-12-15-30-62)122-88(138)66(35-20-25-44-101)114-77(130)55-108-75(128)53-110-85(135)65(34-19-24-43-100)116-90(140)68(37-22-27-46-103)117-91(141)70(40-49-150-8)119-92(142)71(41-50-151-9)118-89(139)67(36-21-26-45-102)115-84(134)64(104)33-18-23-42-99;3-2(4,5)1(6)7/h12-17,29-32,58-61,64-74,80-82,127H,10-11,18-28,33-57,99-104H2,1-9H3,(H,108,128)(H,109,129)(H,110,135)(H,111,136)(H,112,144)(H,113,137)(H,114,130)(H,115,134)(H,116,140)(H,117,141)(H,118,139)(H,119,142)(H,120,143)(H,121,145)(H,122,138)(H,123,146)(H,124,131)(H,125,132)(H,126,133)(H,147,148)(H4,105,106,107);(H,6,7)/t58-,59-,60-,61+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,80-,81-,82-;/m0./s1

InChI Key

ODSLLZBJJIALDP-JWTDGOCASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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